REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH2:9][C:8]([CH3:11])([CH3:10])[O:7][N:6]=1)(=O)=O.O.S.[Na].C(=O)([O-])[O-].[K+].[K+].C(S([O-])=O)O.[Na+].[F:27][C:28]1[CH:42]=[CH:41][CH:40]=[C:39]([F:43])[C:29]=1CC(Br)C1C=CC=CC=1>CN(C=O)C.O>[F:27][C:28]1[CH:42]=[CH:41][CH:40]=[C:39]([F:43])[C:29]=1[CH2:1][S:2][C:5]1[CH2:9][C:8]([CH3:11])([CH3:10])[O:7][N:6]=1 |f:1.2.3,4.5.6,7.8,^1:13|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=NOC(C1)(C)C
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Name
|
sodium hydrogensulfide hydrate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
O.S.[Na]
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
Rongalit
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C(O)S(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CC(C2=CC=CC=C2)Br)C(=CC=C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added, with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to give rise
|
Type
|
CUSTOM
|
Details
|
to a reaction
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting organic phase was washed with an aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The resulting solution was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (solvent system=hexane-ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CSC2=NOC(C2)(C)C)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |